(R)-2-Methylpiperidin-4-one hydrochloride

Description

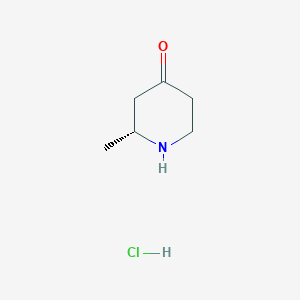

(R)-2-Methylpiperidin-4-one hydrochloride (CAS: 1434126-97-2) is a chiral piperidine derivative with the molecular formula C₆H₁₂ClNO and a molecular weight of 149.62 g/mol . It is characterized by a ketone group at the 4-position of the piperidine ring and a methyl substituent at the 2-position in the (R)-configuration. Key properties include:

Structure

2D Structure

Properties

IUPAC Name |

(2R)-2-methylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5-4-6(8)2-3-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXLFVKOKDSUOU-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-2-Methylpiperidin-4-one hydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly as a precursor for synthesizing various biologically active molecules. This article delves into its biological activity, including antimicrobial properties, potential applications in drug design, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 149.62 g/mol

The compound features a piperidine ring with a methyl group at the second position and a ketone functional group at the fourth position. This structural configuration is crucial for its biological activity, particularly in enzyme interactions and receptor binding.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of related piperidinone compounds against various pathogens, including:

- Bacteria : Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, and Escherichia coli.

- Fungi : Aspergillus niger and Candida albicans.

These findings suggest that the compound may act on multiple biological targets, including enzymes involved in microbial metabolism .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, allowing for the creation of numerous derivatives with tailored biological activities. For instance, modifications to the piperidine ring can enhance solubility and bioactivity .

A comparative study on structurally similar compounds demonstrated that specific substitutions can significantly increase cytotoxicity against cancer cell lines. For example, derivatives designed from piperidinone frameworks showed reduced growth in hematological cancer cell lines while promoting apoptosis through increased expression of pro-apoptotic genes such as p53 and Bax .

Binding Affinity Studies

In silico studies have been conducted to evaluate the binding interactions of this compound with target proteins. These studies reveal favorable interactions that could lead to enhanced pharmacological profiles. The binding energy values obtained from molecular docking simulations indicate strong interactions with key residues in target proteins .

Table 1: Antimicrobial Activity of Piperidinone Derivatives

| Compound | Target Organism | Activity (Zone of Inhibition) |

|---|---|---|

| (R)-2-Methylpiperidin-4-one | Staphylococcus aureus | 15 mm |

| Bacillus subtilis | 12 mm | |

| Salmonella typhi | 14 mm | |

| Escherichia coli | 10 mm | |

| Aspergillus niger | 11 mm | |

| Candida albicans | 13 mm |

Table 2: Binding Energy Summary from Molecular Docking Studies

| Protein Target | Binding Energy (kcal/mol) |

|---|---|

| DNA Gyrase | -4.5 |

| Lanosterol 14α-demethylase | -7.4 |

| KEAP1/NRF2 | -9.3 |

Comparison with Similar Compounds

2-Methylpiperidin-4-one Hydrochloride

- CAS : 1005397-62-5

- Molecular Formula: C₆H₁₂ClNO

- Molecular Weight : 149.62 g/mol

- Key Differences: This compound is the racemic or non-chiral counterpart of (R)-2-methylpiperidin-4-one hydrochloride. The absence of stereochemical specificity may result in distinct biological or catalytic properties compared to the enantiopure (R)-form .

2,6-Dimethylpiperidin-4-one Hydrochloride

- Molecular Formula: C₇H₁₄ClNO

- Molecular Weight : 163.65 g/mol

4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride

- CAS: Not provided

- Molecular Formula : C₇H₁₆Cl₂N₂O

- Molecular Weight : 215.12 g/mol

- Key Differences: Features an aminomethyl group at the 4-position and a methyl group at the 1-position. The dihydrochloride salt form enhances solubility, and its applications span pharmaceuticals, agrochemicals, and material science due to its versatile functional groups .

4-(Diphenylmethoxy)piperidine Hydrochloride

- CAS : 65214-86-0

- Molecular Formula: C₁₈H₂₁NO·HCl

- Molecular Weight : 303.83 g/mol

- Key Differences : The bulky diphenylmethoxy group at the 4-position confers lipophilicity, making it suitable for central nervous system (CNS) drug development. Regulatory data highlight its inclusion in safety databases (e.g., ATSDR, EFSA), though specific hazard details are unavailable .

(2S)-2-Methylpiperidin-4-one Hydrochloride

- CAS: Not explicitly listed (see ).

- Molecular Formula: C₆H₁₂ClNO

- Molecular Weight : 149.62 g/mol

- Key Differences : The (2S)-enantiomer may exhibit divergent interactions in chiral environments, such as enzyme binding or asymmetric synthesis, compared to the (R)-configured compound .

Comparative Analysis Table

*CAS discrepancy: This number is assigned to both (R)-2-methylpiperidin-4-one and 2,6-dimethylpiperidin-4-one derivatives in different sources.

Key Findings and Discussion

- Structural Influence on Properties :

- Applications: While 4-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride is explicitly used in material science and drug development, other compounds likely serve as niche intermediates due to their functional group diversity .

Preparation Methods

Reduction of 2-Methylpiperidin-4-one to (R)-2-Methylpiperidin-4-one Hydrochloride

A common synthetic approach involves the reduction of 2-methylpiperidin-4-one using hydride reagents, followed by acidification to form the hydrochloride salt.

- Procedure : Starting from racemic or enantiomerically enriched 2-methylpiperidin-4-one, reduction is carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to selectively reduce the ketone to the corresponding alcohol or amine intermediate, which upon treatment with hydrochloric acid yields the hydrochloride salt.

- Advantages : This method is straightforward and utilizes readily available reagents.

- Limitations : Control of stereochemistry (to obtain the (R)-enantiomer) requires chiral catalysts or resolution steps, which can complicate the process.

This method is widely cited in chemical supply catalogues and research due to its simplicity and scalability.

Transfer Hydrogenation of Piperidine-4-carboxylic Acid Derivatives

A patented commercial-scale process describes the preparation of 1-methylpiperidine-4-carboxylic acid hydrochloride, a closely related intermediate, through transfer hydrogenation:

- Key Steps :

- Conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid using transfer hydrogenation conditions.

- Transfer hydrogenation employs formaldehyde as a hydrogen donor, palladium or platinum catalysts (e.g., palladium on charcoal), in aqueous acidic medium (formic acid) at elevated temperatures (90–95 °C).

- Subsequent acidification with hydrochloric acid (approximately 1.5 equivalents) forms the hydrochloride salt.

- Catalysts and Conditions :

- Palladium or platinum catalysts facilitate selective hydrogenation without using gaseous hydrogen.

- The process operates at ambient to moderate temperatures and pressures, enhancing safety and scalability.

- Outcome : High purity hydrochloride salts suitable for pharmaceutical applications.

This method highlights an efficient catalytic approach avoiding the use of hazardous gaseous hydrogen, suitable for industrial production.

Halogenation and Subsequent Functionalization of 1-Methylpiperidin-4-one

Another sophisticated synthetic route involves halogenation followed by nucleophilic substitution and salt formation:

-

- 1-Methylpiperidin-4-one is brominated at the 3-position using N-bromosuccinimide (NBS) in diethyl ether under ice-bath conditions (<5 °C).

- Ammonium acetate is used as an additive to facilitate the reaction.

- The product, 3-bromo-1-methyl-piperidin-4-one, is isolated as a yellow oily liquid with high purity (~96.5%) and good yield (~83%).

-

- The brominated intermediate can be further reacted with nucleophiles such as ethyl thiooxamide under reflux conditions to form heterocyclic intermediates.

- After purification and acidification with hydrochloric acid, the corresponding hydrochloride salts are obtained with high purity (>98%) and moderate to good yields (55–75% depending on conditions).

-

- Reflux in ethanol or methanol.

- Use of bases such as NaOH, Na2CO3, triethylamine to facilitate substitution.

- Acidification at low temperature (ice bath) to precipitate hydrochloride salts.

This multi-step approach allows for structural diversification and access to related bioactive intermediates, demonstrating versatility in synthetic design.

Comparative Summary of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield & Purity |

|---|---|---|---|---|

| Reduction of 2-Methylpiperidin-4-one | NaBH4 or LiAlH4 reduction, HCl acidification | Simple, direct | Stereochemical control needed | Not explicitly reported |

| Transfer Hydrogenation of Piperidine-4-carboxylic Acid | Formaldehyde, Pd/C catalyst, formic acid, 90–95 °C, HCl | Avoids gaseous H2, scalable, catalytic | Requires catalyst and controlled conditions | High purity, industrially scalable |

| Halogenation with NBS + Functionalization | NBS, ammonium acetate, reflux with nucleophiles, acidification | Enables complex intermediates synthesis | Multi-step, requires careful control | Yields 55–83%, purity >96% |

Research Findings and Notes

- The stereochemical purity of this compound is crucial for its application in medicinal chemistry; hence, chiral resolution or asymmetric synthesis methods may be integrated with the above routes.

- Transfer hydrogenation methods offer an environmentally friendlier and safer alternative to direct hydrogenation, with good control over reaction parameters.

- The halogenation approach, while more complex, allows for the synthesis of advanced intermediates useful in the preparation of heterocyclic pharmaceuticals.

- Acidification with hydrochloric acid is a common final step to obtain the stable hydrochloride salt, improving solubility and handling.

Q & A

Q. What are the recommended methods for synthesizing (R)-2-Methylpiperidin-4-one hydrochloride with high enantiomeric purity?

- Methodology : Enantioselective synthesis can be achieved via asymmetric hydrogenation of a prochiral ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes). Post-synthesis, purification via chiral column chromatography (e.g., using Chiralpak® IA/IB columns) or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric excess (ee) ≥98%. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize racemization .

- Validation : Confirm ee via chiral HPLC coupled with polarimetric detection or H NMR with chiral shift reagents (e.g., Eu(hfc)) .

Q. How can the crystal structure and ring conformation of this compound be determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. For puckering analysis, apply Cremer-Pople parameters to quantify non-planarity of the piperidinone ring .

- Key Parameters : Refinement residuals (R < 5%), torsion angles, and ring puckering amplitude (e.g., > 0.5 Å indicates significant distortion) .

Q. What safety precautions are critical when handling this compound?

- Guidelines : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes. Store at -20°C in airtight containers to prevent hygroscopic degradation .

- Hazards : Classified as a skin/eye irritant (GHS H315/H319) and respiratory sensitizer (H335). Thermal decomposition releases CO and NO .

Advanced Research Questions

Q. How do enantiomeric differences between (R)- and (S)-2-Methylpiperidin-4-one hydrochloride affect biological activity?

- Methodology : Compare binding affinities using in vitro receptor assays (e.g., radioligand displacement for opioid or dopamine receptors). Molecular docking (e.g., AutoDock Vina) can predict stereospecific interactions with chiral binding pockets .

- Case Study : Meperidine analogs show distinct activity based on stereochemistry; similar principles apply to piperidinone derivatives .

Q. What computational methods are suitable for modeling the tautomeric equilibria of this compound in solution?

- Approach : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to evaluate energy differences between keto-enol tautomers. Solvent effects can be modeled using PCM or COSMO-RS .

- Validation : Compare computed H/C NMR shifts with experimental data (deviations < 0.3 ppm confirm accuracy) .

Q. How can researchers resolve contradictory data on the stability of this compound under varying pH conditions?

- Methodology : Conduct accelerated stability studies (pH 1–13, 25–60°C) with UPLC-MS monitoring. Use Arrhenius plots to extrapolate shelf life. Contradictions may arise from impurity profiles (e.g., chloride counterion interactions); characterize degradation products via HRMS .

- Critical Analysis : Cross-validate findings with orthogonal techniques (e.g., NMR, IR) to rule out artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.